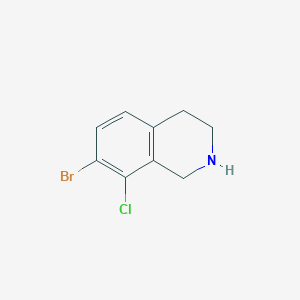![molecular formula C20H22N6O3 B2921035 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide CAS No. 1351607-87-8](/img/structure/B2921035.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and an acetamidoethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone. The final step involves the coupling of the pyrazole and pyridazine rings with the acetamidoethoxyphenyl group under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- N-(4-(2-acetamidoethoxy)phenyl)pyridazine-3-carboxamide
- 3,5-dimethyl-1H-pyrazol-1-yl derivatives
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-acetamidoethoxy)phenyl]pyridazine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrazole and pyridazine rings, along with the acetamidoethoxyphenyl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-[4-(2-acetamidoethoxy)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-13-12-14(2)26(25-13)19-9-8-18(23-24-19)20(28)22-16-4-6-17(7-5-16)29-11-10-21-15(3)27/h4-9,12H,10-11H2,1-3H3,(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPQZYTXWXMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)OCCNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2920960.png)

![2-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920962.png)








